1,2,3,4-Tetrahydroquinoline-6-sulfonyl fluoride
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Overview
Description
1,2,3,4-Tetrahydroquinoline-6-sulfonyl fluoride is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are used in various scientific research fields. The sulfonyl fluoride group in this compound makes it a potential candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydroquinoline-6-sulfonyl fluoride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the tetrahydroquinoline core . The sulfonyl fluoride group can be introduced through sulfonylation reactions using reagents like sulfonyl chlorides followed by fluorination .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroquinoline-6-sulfonyl fluoride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to dihydroquinoline derivatives.
Substitution: The sulfonyl fluoride group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonyl fluoride group.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Sulfonamide or sulfonate derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydroquinoline-6-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the reactivity of the sulfonyl fluoride group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, antioxidants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydroquinoline-6-sulfonyl fluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity by forming covalent bonds with active site residues. The tetrahydroquinoline core may also interact with specific molecular targets, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydroquinoline core but lacks the sulfonyl fluoride group.
Quinoline: An oxidized form of tetrahydroquinoline with different chemical properties.
Dihydroquinoline: A partially reduced form of quinoline.
Uniqueness
1,2,3,4-Tetrahydroquinoline-6-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and potential for enzyme inhibition. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2S/c10-14(12,13)8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHELHJZKVUOPMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)S(=O)(=O)F)NC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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